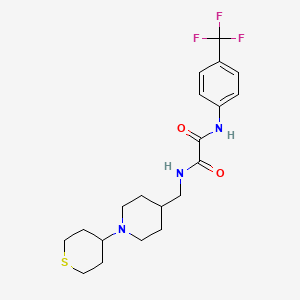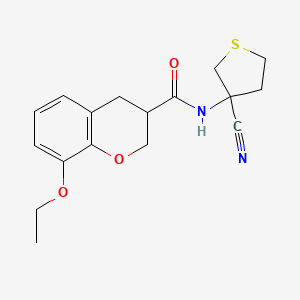![molecular formula C14H17NO2 B2559095 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 351370-94-0](/img/structure/B2559095.png)
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula C14H17NO2 . It is a light yellow solid . This compound is often used in medicinal chemistry .
Synthesis Analysis
The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
Molecular Structure Analysis
The InChI code for 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) . The molecular weight of the compound is 231.29 .
Chemical Reactions Analysis
The chemical reactions involving 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid are complex and involve multiple steps. For instance, the preparation of enantioenriched α-amino acid derivatives by alkylation of benzophenone imines of glycine alkyl esters under chiral phase-transfer catalysis (PTC) was first introduced by O’Donnell in 1978 .
Physical And Chemical Properties Analysis
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a light yellow solid . It has a molecular weight of 231.29 . The InChI code for this compound is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .
Scientific Research Applications
Azelaic Acid's Pharmacological Properties
Azelaic acid, a saturated dicarboxylic acid, has demonstrated efficacy in treating acne and hyperpigmentary skin disorders. Its mechanism of action may be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis, highlighting the therapeutic potential of certain carboxylic acids in dermatology (Fitton & Goa, 1991).
Carboxylic Acids in Plant-Derived Compounds
Natural carboxylic acids from plants exhibit a range of biological activities. Structural differences among these acids affect their antioxidant, antimicrobial, and cytotoxic activities. This review suggests the importance of carboxylic acids' structural attributes in determining their biological functions, which could be relevant for designing compounds with specific activities (Godlewska-Żyłkiewicz et al., 2020).
Inhibition by Carboxylic Acids in Biocatalysis
Understanding the inhibitory effects of carboxylic acids on microbes is crucial for metabolic engineering. This knowledge can enhance the production of biorenewable chemicals, demonstrating the role of carboxylic acids in industrial biotechnology and microbial tolerance improvement strategies (Jarboe et al., 2013).
Applications in Nylon Material Production
Medium-chain dicarboxylic acids (MDCAs) are critical for nylon production and serve as platform chemicals across various industries. Biotechnological advancements in MDCAs' production from biowaste highlight the environmental and economic benefits of carboxylic acids in sustainable manufacturing processes (Li et al., 2020).
properties
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAZATCEOJHMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

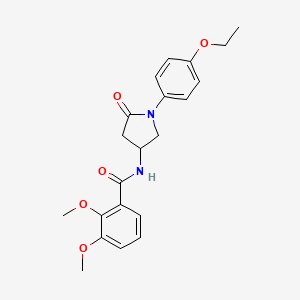
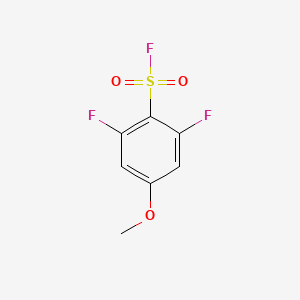
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)


![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

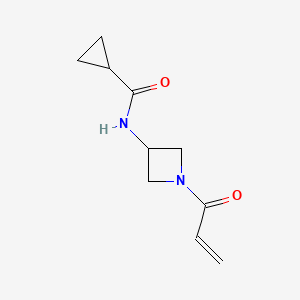
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)
![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)
